molecular formula C21H22ClFN4O B1397004 2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride CAS No. 1354550-73-4

2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride

Cat. No.: B1397004
CAS No.: 1354550-73-4
M. Wt: 400.9 g/mol
InChI Key: ZCZUZUIDSAHBJD-UHFFFAOYSA-N
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Description

2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride is a useful research compound. Its molecular formula is C21H22ClFN4O and its molecular weight is 400.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Structural Analysis

  • The compound shows interesting tautomerism properties and has been studied for its structural transformations in various states. It exists as a zwitterion with proton localization on the nitrogen atom of the piperidine ring and negative charge delocalization over the pyrazololate fragment. This property is significant in crystal but unstable in solution, leading to a complex mixture of products in certain conditions (Gubaidullin et al., 2014).

Molecular Conformation and Hydrogen Bonding

  • Research has explored the molecular conformations and hydrogen bonding in derivatives of this compound. The studies focus on how different substituents and molecular arrangements affect the overall structure and interactions, which is crucial for understanding its behavior in various applications (Sagar et al., 2017).

Potential in Cancer Treatment

  • Certain derivatives of this chemical structure have been investigated for their potential in treating cancer. Specifically, they have shown inhibition of Aurora A, a protein involved in cell cycle regulation, suggesting a possible therapeutic application in oncology (ヘンリー,ジェームズ, 2006).

Exploration in Diabetes Treatment

  • The compound's derivatives have been explored as periphery motifs for pharmacophoric cores in diabetes treatment, particularly targeting free fatty acid receptor 1, a significant factor in type 2 diabetes (Lukin et al., 2020).

Corrosion Inhibition

  • Pyrazolopyridine derivatives, related to this compound, have been synthesized and studied for their effectiveness in corrosion inhibition of mild steel. This application is critical in industrial settings to prevent material degradation (Dandia et al., 2013).

Antimicrobial Activity

  • Novel pyrazole derivatives of this compound have been synthesized and tested for antimicrobial activities. This area of research is significant for developing new antibiotics and combating resistant bacterial strains (Al-Ghamdi, 2019).

Properties

IUPAC Name

2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O.ClH/c1-25-20-11-12-23-13-17(20)19(24-25)14-26(15-7-3-2-4-8-15)21(27)16-9-5-6-10-18(16)22;/h2-10,23H,11-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZUZUIDSAHBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride
Reactant of Route 2
2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride
Reactant of Route 3
2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride
Reactant of Route 4
2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride
Reactant of Route 6
2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride

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